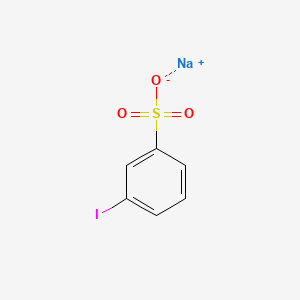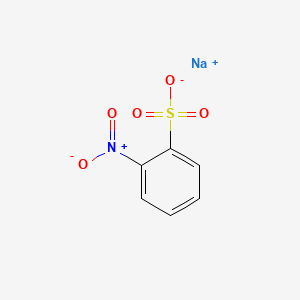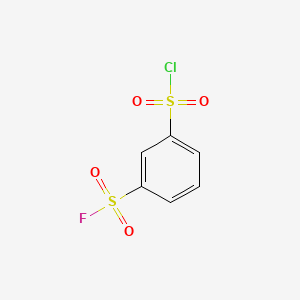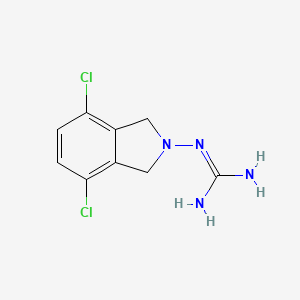
Aganodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aganodine is a guanidine that activates presynaptic imidazoline receptors. Through its agonism at imidazoline receptors, aganodine inhibits the presynaptic release of norepinephrine.
Aplicaciones Científicas De Investigación
Preventing Advanced Glycation Endproducts Formation
Aminoguanidine (AG) has been identified as a prototype therapeutic agent for preventing the formation of advanced glycation endproducts (AGEs). It reacts with alpha,beta-dicarbonyl compounds like methylglyoxal, glyoxal, and 3-deoxyglucosone, forming substituted 3-amino-1,2,4-triazine derivatives and thus preventing AGE formation. This property of AG is considered significant in studying and potentially inhibiting vascular complications in experimental diabetes (Thornalley, 2003).
Investigating DNA Damage by Free Radicals
Research on AG has extended to exploring its impact on DNA damage through the production of free radicals. Studies have shown that AG can cause damage to supercoiled plasmid DNA in the presence of transition metals, indicating its potential role in understanding and managing glycation-mediated damage in aging (Suji & Sivakami, 2006).
Modulating Plant Abiotic Stress Responses
AG has been used in plant physiological research, particularly in investigating abiotic stress responses. It's considered a modulator of polyamine-related mechanisms in plants, providing insights into plant responses to various environmental stresses (Köhler & Szepesi, 2023).
Effects on Experimental Autoimmune Encephalomyelitis
AG's role as a selective inhibitor of inducible nitric oxide synthase has been investigated in the context of experimental autoimmune encephalomyelitis (EAE). It has shown effectiveness in preventing the clinical development of EAE, reducing inflammation and demyelination, and impacting cytokine production in central nervous system inflammation (Brenner et al., 1997).
Inhibition of Nitric Oxide Synthase
The inhibitory effects of AG on nitric oxide synthase have been explored for potential therapeutic applications. Studies have shown that AG can block the secretion of nitric oxide and other inflammatory mediators in astrocyte cultures, highlighting its potential in treating inflammation-related conditions (Brenner et al., 1997).
Preventing Renal Fibrosis in Diabetic Nephropathy
AG's ability to prevent the expression of the profibrotic cytokine, connective tissue growth factor (CTGF), as well as the accumulation of fibronectin in experimental diabetic nephropathy, has been studied. This indicates AG's potential in preventing renal fibrosis and managing diabetic complications (Twigg et al., 2002).
Propiedades
Número CAS |
86696-87-9 |
|---|---|
Nombre del producto |
Aganodine |
Fórmula molecular |
C9H10Cl2N4 |
Peso molecular |
245.11 g/mol |
Nombre IUPAC |
2-(4,7-dichloro-1,3-dihydroisoindol-2-yl)guanidine |
InChI |
InChI=1S/C9H10Cl2N4/c10-7-1-2-8(11)6-4-15(3-5(6)7)14-9(12)13/h1-2H,3-4H2,(H4,12,13,14) |
Clave InChI |
DFKHOVYSCCPSHR-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
SMILES canónico |
C1C2=C(C=CC(=C2CN1N=C(N)N)Cl)Cl |
Apariencia |
Solid powder |
Otros números CAS |
86696-87-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aganodine; Aganodin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



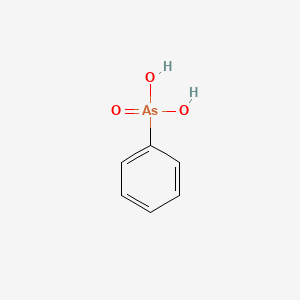
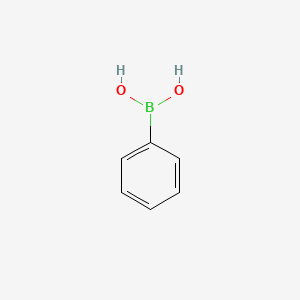
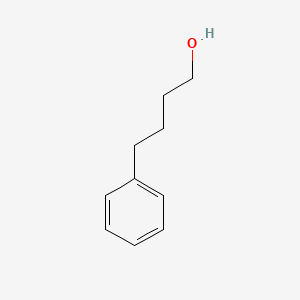
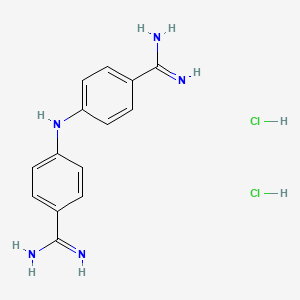
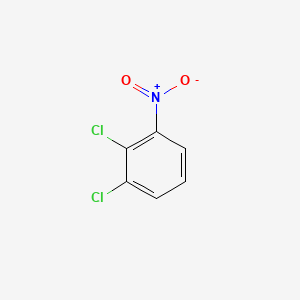
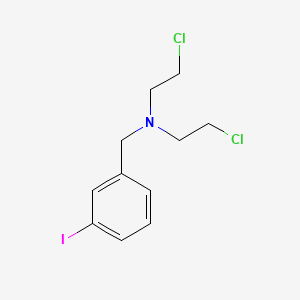
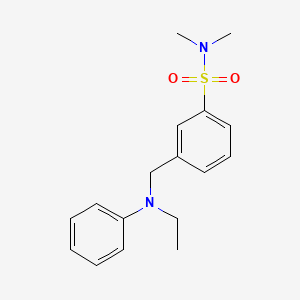
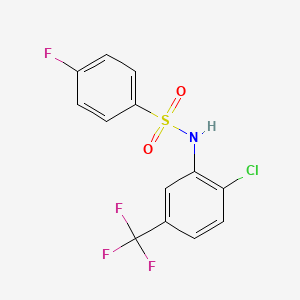
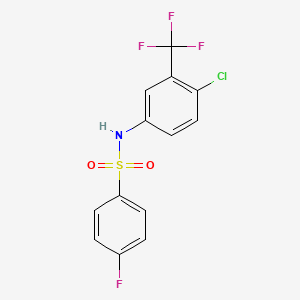
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]-2-methylphenyl]azo]-1-naphthalenyl]azo]-](/img/structure/B1666571.png)
![Benzenesulfonic acid, 3-[[4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-3-methoxyphenyl]azo]-](/img/structure/B1666572.png)
